molecular formula C22H29N3O5S B2386221 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 897611-32-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2386221
CAS No.: 897611-32-4
M. Wt: 447.55
InChI Key: HMCOKOMUOKRDAT-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-methoxyphenyl chloride under basic conditions to form 4-(2-methoxyphenyl)piperazine.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated piperazine with 2-(o-tolyloxy)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCOKOMUOKRDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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